Decamethoxine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

Decamethoxine can be synthesized through a multi-step process involving the reaction of decamethylene diamine with dimethyl carbomethoxymethyl chloride. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired bisquaternary ammonium compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then subjected to rigorous quality control measures to ensure its efficacy and safety for use in various applications .

化学反応の分析

Types of Reactions

Decamethoxine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted ammonium compounds .

科学的研究の応用

Antimicrobial Applications

1. Antimicrobial Activity Against Specific Bacteria

Decamethoxine has been identified as an effective antimicrobial agent against various bacterial strains, particularly those belonging to the genus Burkholderia and the species Pseudomonas aeruginosa. Research indicates that it can be utilized in the treatment of diseases such as nosocomial pneumonia caused by these pathogens. The discovery of this compound's antimicrobial properties opens avenues for developing more effective therapeutic agents against these hard-to-treat infections .

| Bacterial Strain | Application |

|---|---|

| Burkholderia ambifaria | Treatment of infections |

| Burkholderia cepacia | Treatment of nosocomial pneumonia |

| Pseudomonas aeruginosa | Broad-spectrum antimicrobial treatment |

2. Gastrointestinal Applications

This compound has also been explored for its potential in treating gastrointestinal diseases. It is effective against microbial and viral infections affecting the gastrointestinal tract, including infectious coloproctitis. Studies have shown that oral administration of this compound can significantly improve the condition of the intestinal mucosa and restore normal function, surpassing the effects of conventional drugs like Nifuroxazide .

| Application | Effectiveness |

|---|---|

| Infectious coloproctitis | Superior to Nifuroxazide in restoring mucosal health |

| Gastrointestinal infections | Reduces microbial colonization and inflammation |

Antiseptic Applications

1. Use During Viral Infections

The COVID-19 pandemic prompted research into the use of this compound as an antiseptic agent. Its strong antiviral properties make it a candidate for preventing the spread of viral infections, particularly through local application. Clinical studies indicate that this compound can be effective against various viruses, supporting its use in infection control protocols during pandemics .

| Infection Type | Application |

|---|---|

| COVID-19 | Antiseptic application to prevent contagion |

| General viral infections | Broad-spectrum antiviral activity |

Case Studies and Research Findings

1. Clinical Trials on Oral Mucositis

This compound has been studied for its efficacy in managing chemotherapy-induced oral mucositis. A clinical study demonstrated that patients receiving this compound therapy showed significant improvement in symptoms compared to controls, highlighting its potential as a supportive treatment in oncology .

2. Comparative Studies on Antimicrobial Efficacy

In head-to-head comparisons with other antimicrobial agents, this compound has consistently shown superior efficacy against resistant bacterial strains, making it a valuable addition to the arsenal of antimicrobial therapies available to clinicians .

作用機序

Decamethoxine exerts its effects primarily through its interaction with microbial cell membranes. The bisquaternary ammonium structure allows it to bind to the negatively charged components of the cell membrane, leading to disruption of membrane integrity and subsequent cell death. This mechanism is effective against a wide range of microorganisms, including bacteria, fungi, and viruses .

類似化合物との比較

Similar Compounds

Chlorhexidine: Another bisquaternary ammonium compound with similar antiseptic properties.

Octenidine: Known for its antimicrobial activity, often used in wound care.

Polyhexanide: Used in disinfectants and antiseptics, particularly in medical settings.

Uniqueness

Decamethoxine is unique due to its high efficacy and broad-spectrum antimicrobial activity. It has been shown to be more effective than some of its counterparts, such as miramistin and polyhexanide, in certain applications . Additionally, its ability to inhibit biofilm formation makes it particularly valuable in preventing infections associated with medical devices .

生物活性

Decamethoxine is a cationic surfactant with significant antimicrobial properties, widely studied for its efficacy against various pathogens. This article provides a comprehensive overview of its biological activity, including antimicrobial effectiveness, cytotoxicity, and clinical applications, supported by data tables and research findings.

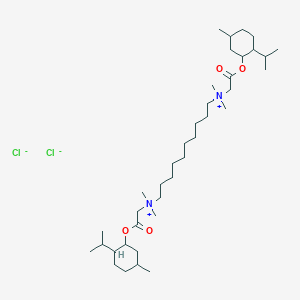

This compound (C₁₈H₃₉N₂O₆) is a bis-quaternary ammonium compound known for its ability to disrupt microbial cell membranes. Its mechanism involves binding to negatively charged bacterial membranes, leading to cell lysis and death. The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Antimicrobial Efficacy

Numerous studies have evaluated the antimicrobial efficacy of this compound. A comparative study highlighted its superior effectiveness compared to other antiseptics like miramistin:

- Minimum Inhibitory Concentration (MIC) : this compound demonstrated significantly lower MIC values against various pathogens, indicating higher potency. For instance, it showed an MIC of 0.12 µg/ml against Staphylococcus aureus in alkaline conditions .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/ml) | MBC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 0.12 | 0.24 |

| Pseudomonas aeruginosa | 0.02 | 0.05 |

| Escherichia coli | 0.1 | 0.2 |

| Candida albicans | 0.5 | 1.0 |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In a study involving anterior corneal epithelial cells, this compound was found to induce minimal cytotoxic effects:

- Proliferation Index : After two weeks of daily instillation in rats, the proliferation index showed only a slight decrease (p > 0.05), indicating that this compound has low cytotoxic potential .

- Apoptosis Rate : The apoptosis rate was recorded at only 0.68%, significantly lower than that observed with miramistin, which caused higher rates of nuclear DNA fragmentation .

Clinical Applications

This compound is utilized in various clinical settings due to its broad-spectrum antimicrobial properties:

- Inhalation Therapy : It has been successfully used in the treatment of nosocomial pneumonia caused by Pseudomonas aeruginosa, demonstrating significant reductions in infection rates and duration of antibiotic therapy in patients .

- Gastrointestinal Infections : Research indicates that this compound can effectively treat intestinal infections, outperforming traditional antibiotics like nifuroxazide in animal models .

Case Study: Treatment Outcomes

A clinical trial involving patients with viral-bacterial community-acquired pneumonia (CAP) reported that those receiving inhaled this compound experienced:

特性

CAS番号 |

38146-42-8 |

|---|---|

分子式 |

C38H74ClN2O4+ |

分子量 |

658.5 g/mol |

IUPAC名 |

10-[dimethyl-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl]azaniumyl]decyl-dimethyl-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl]azanium;chloride |

InChI |

InChI=1S/C38H74N2O4.ClH/c1-29(2)33-21-19-31(5)25-35(33)43-37(41)27-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)28-38(42)44-36-26-32(6)20-22-34(36)30(3)4;/h29-36H,11-28H2,1-10H3;1H/q+2;/p-1 |

InChIキー |

MHCHXQXZLISYMN-UHFFFAOYSA-M |

SMILES |

CC1CCC(C(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C.[Cl-].[Cl-] |

正規SMILES |

CC1CCC(C(C1)OC(=O)C[N+](C)(C)CCCCCCCCCC[N+](C)(C)CC(=O)OC2CC(CCC2C(C)C)C)C(C)C.[Cl-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Decamethoxine; Dekametoksin. |

製品の起源 |

United States |

Q1: How does decamethoxine exert its antimicrobial effect?

A1: this compound, a quaternary ammonium compound, primarily acts by disrupting bacterial cell membranes. [] Its cationic nature allows it to interact with the negatively charged phospholipids in bacterial membranes, leading to increased permeability and leakage of cellular contents. [] This disruption ultimately results in bacterial cell death. []

Q2: Does this compound affect human cells in the same way as bacterial cells?

A2: While this compound effectively targets bacterial cell membranes, research suggests it has minimal impact on human cells. [] This selective toxicity is attributed to the significant differences in membrane composition between bacterial and human cells. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C26H52Cl2N4O4, and its molecular weight is 559.66 g/mol. []

Q4: What spectroscopic data is available to characterize this compound?

A4: Desorption-field mass spectrometry analysis of this compound revealed intensive quasimolecular ions [M.Cl]+ and [M]++, confirming its presence in samples. [] This technique proves reliable in identifying bisquaternary ammonium compounds like this compound. [] Further research also utilized UV/Vis spectroscopy, observing spectral shifts indicative of supramolecular interactions between this compound and curcumin, impacting its adsorption characteristics on silica. []

Q5: What applications of this compound are being explored in wound healing?

A5: this compound's potent antimicrobial activity makes it valuable in managing wound infections. [] It is incorporated into various wound dressings, including those based on calcium alginate [] and poly(2-hydroxyethyl methacrylate). [] These dressings provide controlled release of this compound directly into the wound site, promoting a clean healing environment. []

Q6: Can this compound be used with other antimicrobial agents?

A6: Research suggests that this compound can potentiate the antimicrobial activity of other agents. For instance, combining this compound with poviargol significantly enhanced its bactericidal and disinfecting effects against chronic purulent otitis media pathogens. [] Additionally, subinhibitory concentrations of this compound were found to increase the susceptibility of fluoroquinolone and tobramycin resistant Pseudomonas aeruginosa strains to these antibiotics. []

Q7: How stable is this compound under different storage conditions?

A7: While detailed stability data from the provided research is limited, one study did analyze the impact of povidone-iodine dissolution on its antimicrobial efficacy. [] The findings indicated a reduction in efficacy for a 2% povidone-iodine solution. [] This highlights the importance of carefully considering formulation and storage conditions to maintain this compound's stability and efficacy.

Q8: What strategies are employed to improve the delivery and bioavailability of this compound?

A8: Various delivery systems are being explored to enhance this compound's therapeutic efficacy. Incorporating this compound into dental medicinal films [] aims to provide controlled and localized release within the oral cavity, improving treatment outcomes for conditions like aphthous stomatitis. [] Additionally, nebulized delivery of this compound is being investigated for managing respiratory infections, enabling direct application to the respiratory tract. []

Q9: What preclinical models are used to investigate this compound's efficacy?

A9: Animal models, particularly rodent models, are frequently employed to assess the efficacy of this compound. For instance, a rat model of experimental peritonitis demonstrated that this compound solutions effectively reduced inflammation and promoted healing. [] Similarly, in a rat model of chronic purulent-necrotic wounds, local application of this compound accelerated wound closure and epithelialization. []

Q10: Is there evidence supporting this compound's efficacy in clinical settings?

A10: Several clinical studies highlight the therapeutic benefits of this compound. In patients with acute infectious exacerbations of COPD, nebulized this compound significantly reduced hospitalization duration compared to placebo. [] Furthermore, in patients with purulent inflammatory diseases, topical application of this compound effectively reduced microbial load and promoted wound healing. []

Q11: Are there concerns about cross-resistance with other antimicrobial agents?

A11: Importantly, research indicates that Candida albicans strains resistant to this compound remained susceptible to other antifungal agents like decaminum, levorinum, and nystatin. [] This lack of cross-resistance highlights the potential for utilizing this compound in combination therapy or as an alternative treatment option for infections involving resistant strains.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。